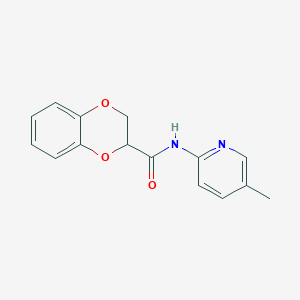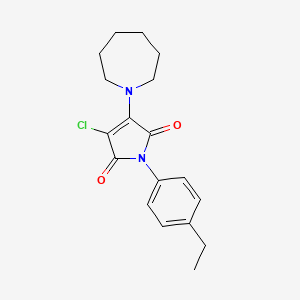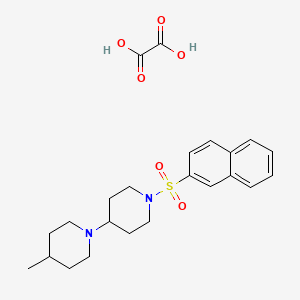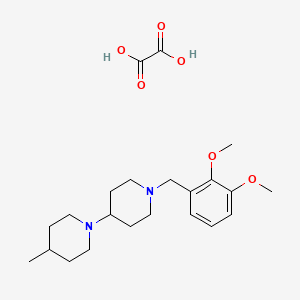![molecular formula C20H30N2O7S B3967489 1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)
1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate
Vue d'ensemble
Description
1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate, also known as MPSP, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate modulates the activity of certain ion channels in the brain, including the voltage-gated sodium channels and the transient receptor potential channels. By binding to these channels, this compound can alter the flow of ions across the cell membrane, leading to changes in cellular signaling pathways. This mechanism of action has been studied extensively in vitro and in vivo, and has been shown to have potential therapeutic applications for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects have been studied in various animal models and in vitro systems, and have provided insights into the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has several advantages for lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in various scientific fields. However, there are also limitations to the use of this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for the study of 1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate, including the development of novel drugs based on the this compound scaffold, the optimization of the synthesis method to improve yield and purity, and the exploration of new potential therapeutic applications for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Overall, this compound represents a promising compound for further research and development in various scientific fields.
Applications De Recherche Scientifique
1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and chronic pain. In pharmacology, this compound has been used as a tool compound to study the effects of ion channel modulation on cellular signaling pathways. In medicinal chemistry, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.C2H2O4/c1-23-17-6-8-18(9-7-17)24(21,22)20-14-10-16(11-15-20)19-12-4-2-3-5-13-19;3-1(4)2(5)6/h6-9,16H,2-5,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPBTBXHPXGYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)


![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)
![4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967478.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)